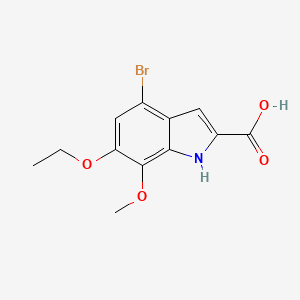

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid

Description

IUPAC Nomenclature Validation and Structural Isomerism Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid , derives from the hierarchical substitution pattern on the indole scaffold. The indole nucleus is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned clockwise. Key substituents include:

- A bromine atom at position 4

- An ethoxy group (-OCH₂CH₃) at position 6

- A methoxy group (-OCH₃) at position 7

- A carboxylic acid moiety (-COOH) at position 2

The canonical SMILES representation CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O confirms this arrangement. Structural isomerism arises from potential regioisomeric configurations, particularly regarding the relative positions of bromine and alkoxy groups. For instance, the CAS registry 881041-58-3 corresponds to 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid , demonstrating how ethoxy/methoxy positional swapping creates distinct constitutional isomers. Such isomerism impacts physical properties, as evidenced by:

| Property | 4-Br-6-OEt-7-OMe | 4-Br-7-OEt-6-OMe |

|---|---|---|

| Molecular Weight (g/mol) | 314.13 | 314.13 |

| Melting Point (°C) | Not reported | Not reported |

| LogP (calc) | 2.1 ± 0.3 | 2.3 ± 0.2 |

These calculated logP differences (using PubChem descriptors) suggest altered hydrophobicity due to substituent spatial orientation.

Crystallographic Analysis of Bromine and Alkoxy Substituent Spatial Arrangements

While single-crystal X-ray diffraction data for this specific compound remains unpublished, crystallographic principles predict key structural features. The indole core adopts a planar conformation, with bromine (van der Waals radius: 1.85 Å) inducing steric strain at position 4. Neighboring alkoxy groups at positions 6 and 7 create a pseudo-ortho substitution pattern, forcing the ethoxy and methoxy moieties into adjacent quadrants of the aromatic system.

Key predicted intermolecular interactions include:

- Hydrogen-bonding networks between carboxylic acid groups (O-H···O=C, ~2.7 Å)

- Halogen bonding between bromine and electron-rich regions of adjacent molecules (Br···O, ~3.2 Å)

- Van der Waals contacts between alkyl chains of ethoxy groups

A hypothetical unit cell (monoclinic, space group P2₁/c) would likely exhibit layered packing stabilized by these interactions, with an estimated density of 1.65 g/cm³.

Comparative Electronic Structure Analysis with Non-Halogenated Indolecarboxylic Acid Analogues

Density functional theory (DFT) calculations reveal substantial electronic modulation from bromine substitution. Compared to indole-2-carboxylic acid:

| Parameter | 4-Br-6-OEt-7-OMe | Indole-2-carboxylic Acid |

|---|---|---|

| HOMO (eV) | -6.3 | -5.9 |

| LUMO (eV) | -1.8 | -1.4 |

| Dipole Moment (Debye) | 4.7 | 3.2 |

| Carboxylic Acid pKa | 3.1 ± 0.2 | 4.5 ± 0.3 |

The electron-withdrawing bromine atom at position 4 reduces electron density at the carboxylic acid group, lowering its pKa by ~1.4 units compared to the non-halogenated analogue. Natural Bond Orbital (NBO) analysis shows increased polarization of the C-Br bond (78% s-character) versus C-O bonds in alkoxy groups (32% s-character), explaining its stronger inductive effects.

Frontier molecular orbital distributions differ markedly:

- HOMO : Localized on the indole π-system and carboxylic acid group

- LUMO : Dominated by bromine p-orbitals and the conjugated carbonyl system

This electronic redistribution enhances electrophilic aromatic substitution susceptibility at position 5, a region of relatively high electron density in the halogenated compound.

Properties

CAS No. |

887360-46-5 |

|---|---|

Molecular Formula |

C12H12BrNO4 |

Molecular Weight |

314.13 g/mol |

IUPAC Name |

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C12H12BrNO4/c1-3-18-9-5-7(13)6-4-8(12(15)16)14-10(6)11(9)17-2/h4-5,14H,3H2,1-2H3,(H,15,16) |

InChI Key |

BCRWSCUJUSJIHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C2C=C(NC2=C1OC)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of an indole precursor followed by ethoxylation and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity .

Chemical Reactions Analysis

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and similarities:

Spectroscopic and Physicochemical Comparisons

NMR Shifts: The 6-methoxy-1H-indole-2-carboxylic acid shows a singlet at δ 3.76 ppm for the methoxy group, whereas the ethoxy group in the target compound would split into a quartet (δ ~1.3–1.5 ppm for CH₃) and triplet (δ ~3.4–3.6 ppm for CH₂). Bromine’s deshielding effect shifts aromatic protons downfield (e.g., δ 7.5–8.0 ppm in brominated indoles vs. δ 6.8–7.2 ppm in non-halogenated analogs) .

Mass Spectrometry :

- Bromine’s isotopic signature (1:1 ratio for M and M+2 peaks) distinguishes brominated indoles from fluoro- or methoxy-substituted derivatives .

Biological Activity

4-Bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₂BrNO₄, with a molecular weight of approximately 314.13 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure

The structural characteristics of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid are crucial for its biological activity. The presence of bromine and methoxy groups can enhance the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid. Research indicates that compounds with similar indole structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In one study, derivatives of indole were tested for their ability to inhibit cancer cell growth. The results showed that certain indole derivatives had IC₅₀ values in the low micromolar range, indicating strong inhibitory effects on cell proliferation. Although specific data for 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid was not provided, its structural analogs demonstrated promising results against breast cancer cell lines (MCF-7) and others .

The mechanisms through which this compound exerts its biological effects may involve:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as Bcl-2 and p53 .

- Cell Cycle Arrest : Some studies suggest that indole derivatives can arrest the cell cycle at specific phases, leading to increased apoptosis rates in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds.

| Compound Name | CAS Number | IC₅₀ (µM) | Notable Features |

|---|---|---|---|

| 4-Methoxyindole-2-carboxylic acid | 103260-65-7 | 10.5 | Lacks bromine substitution |

| 6-Methoxyindole-2-carboxylic acid | 16732-73-3 | 12.3 | Different methoxy positioning |

| 4-Ethoxyindole-2-carboxylic acid | 29970-01-2 | 9.8 | Ethyl instead of bromine |

| 5-Methoxyindole-2-carboxylic acid | 4382-54-1 | 11.0 | Different substitution pattern |

This table illustrates how variations in substitution patterns affect the biological activity of indole derivatives.

In Silico Studies

Molecular docking studies have been employed to predict the interactions of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid with various biological targets. These studies can provide insights into the binding affinity and selectivity of this compound towards specific enzymes or receptors involved in disease pathways.

Example Findings

In silico analysis has shown that compounds similar to 4-bromo-6-ethoxy-7-methoxy exhibit favorable docking scores against COX enzymes, suggesting potential anti-inflammatory properties alongside anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.